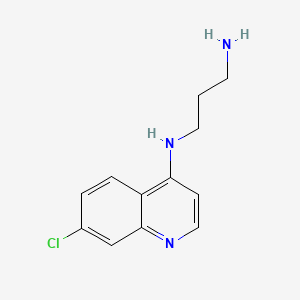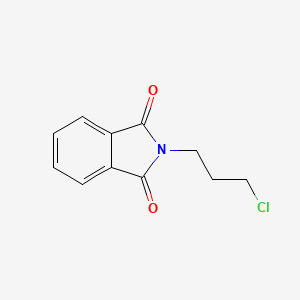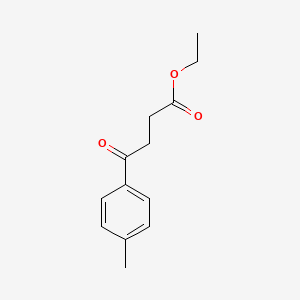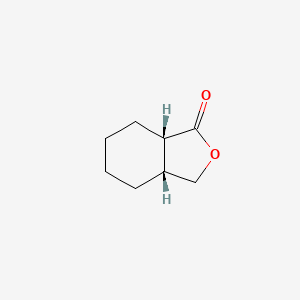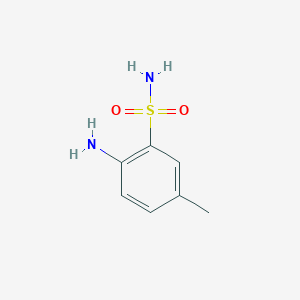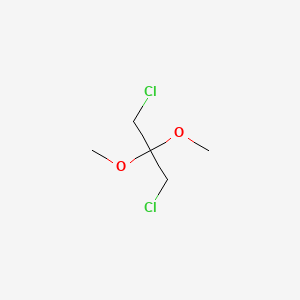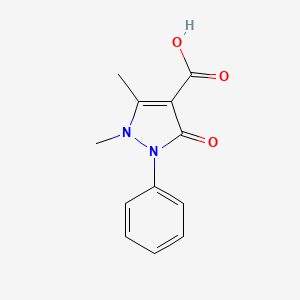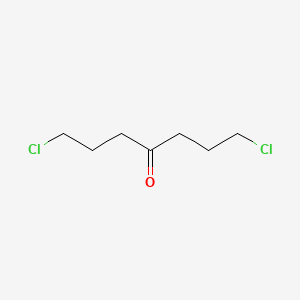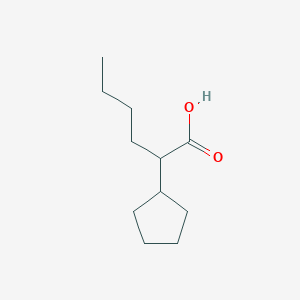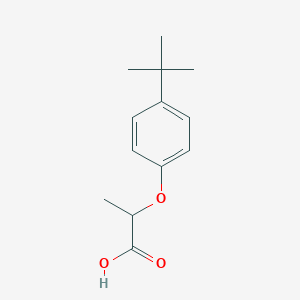
Pyridin-4-ylurea
描述
Pyridin-4-ylurea is a chemical compound with the molecular formula C6H7N3O. It consists of a six-membered pyridine ring containing a nitrogen atom at position 4, and a urea functional group attached to the pyridine ring at the same position.
准备方法
Synthetic Routes and Reaction Conditions: Pyridin-4-ylurea can be synthesized through a reaction between a pyridine derivative and an isocyanate (R-N=C=O). The reaction typically involves the following steps:
Starting Materials: Pyridine-4-amine and an appropriate isocyanate.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions: Pyridin-4-ylurea undergoes several types of chemical reactions, including:
Hydrolysis: Under strong acidic or basic conditions, the urea group can undergo hydrolysis, breaking the C-N bonds and forming pyridine-4-amine and carbon dioxide.
Substitution Reactions: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Hydrolysis: Pyridine-4-amine and carbon dioxide.
Substitution: Various substituted this compound derivatives depending on the reagents used.
科学研究应用
Pyridin-4-ylurea has several scientific research applications, including:
Enzyme Inhibitors: Urea derivatives containing a pyridyl ring have been explored as potential inhibitors for various enzymes, including cyclin-dependent kinases (CDKs).
Material Science: Pyridylurea derivatives with specific functional groups can be used as building blocks in the synthesis of various materials, such as functionalized metal-organic frameworks (MOFs).
作用机制
The mechanism of action of pyridin-4-ylurea involves its ability to form hydrogen bonds and interact with biological molecules. The urea group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, further influencing its biological activity.
相似化合物的比较
Bis(pyridylurea) Ligands: These compounds contain two pyridyl ends separated by various linkers and have been used as anion receptors and building blocks for supramolecular architectures.
Pyridine Derivatives: Compounds such as pyridine-4-amine and pyridine-4-carboxamide share structural similarities with pyridin-4-ylurea.
属性
IUPAC Name |
pyridin-4-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJVRPQWEPOSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157672 | |
| Record name | Urea, 4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13262-38-9 | |
| Record name | Urea, (4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013262389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



